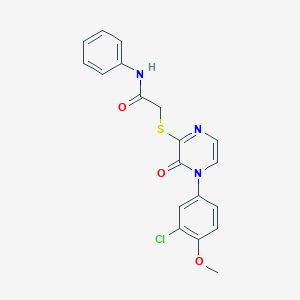

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

CAS No.: 899758-69-1

Cat. No.: VC5137384

Molecular Formula: C19H16ClN3O3S

Molecular Weight: 401.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899758-69-1 |

|---|---|

| Molecular Formula | C19H16ClN3O3S |

| Molecular Weight | 401.87 |

| IUPAC Name | 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |

| Standard InChI | InChI=1S/C19H16ClN3O3S/c1-26-16-8-7-14(11-15(16)20)23-10-9-21-18(19(23)25)27-12-17(24)22-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,24) |

| Standard InChI Key | PEDQAHSATOZJOI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)Cl |

Introduction

Potential Biological Activities

While specific biological activity data for 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is not available, related pyrazine derivatives have shown promise in various therapeutic areas:

-

Anti-inflammatory Activity: Some pyrazine derivatives have been studied for their anti-inflammatory properties, often involving inhibition of enzymes like 5-lipoxygenase (5-LOX) .

-

Antimicrobial Activity: Pyrazines are known to exhibit antimicrobial effects against a range of pathogens.

-

Anticancer Activity: Certain pyrazine compounds have been investigated for their anticancer potential, often targeting specific kinases or pathways involved in cancer cell proliferation.

Spectroscopic Characterization

The characterization of organic compounds like 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods help confirm the structure by analyzing the molecular interactions and mass-to-charge ratio of the compound.

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation through molecular interactions |

| Mass Spectrometry | Determination of molecular mass and fragmentation pattern |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume